6-methyl-2-[(4-methylphenyl)methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile
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Overview
Description
6-methyl-2-[(4-methylphenyl)methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a methyl group, a methylphenyl group, and a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-[(4-methylphenyl)methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Naphthyridine Core: Starting with a suitable precursor such as 2-aminopyridine, the naphthyridine core can be constructed through cyclization reactions.
Introduction of the Methyl Group: Methylation of the naphthyridine core can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using cyanogen bromide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-[(4-methylphenyl)methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-methyl-2-[(4-methylphenyl)methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Biology: Study of its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Application in the development of new catalysts or as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 6-methyl-2-[(4-methylphenyl)methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the naphthyridine core and the various substituents can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-methyl-2-[(4-methylphenyl)methylsulfanyl]-5H-1,6-naphthyridine-3-carbonitrile: Lacks the 7,8-dihydro substitution, which may affect its chemical reactivity and biological activity.
2-[(4-methylphenyl)methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile: Lacks the methyl group at the 6-position, which can influence its steric and electronic properties.
Uniqueness
6-methyl-2-[(4-methylphenyl)methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the naphthyridine core, along with the methyl, methylphenyl, and carbonitrile groups, makes it a versatile compound for various applications.
Properties
IUPAC Name |
6-methyl-2-[(4-methylphenyl)methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-13-3-5-14(6-4-13)12-22-18-15(10-19)9-16-11-21(2)8-7-17(16)20-18/h3-6,9H,7-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOERRPJOITYEDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=C(C=C3CN(CCC3=N2)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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